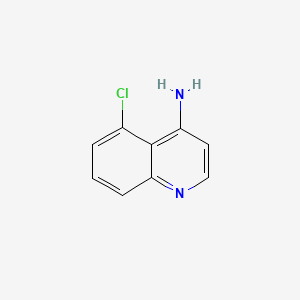

5-Chloroquinolin-4-amine

描述

5-Chloroquinolin-4-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of a chlorine atom at the 5th position and an amino group at the 4th position of the quinoline ring imparts unique properties to this compound, making it a compound of interest in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroquinolin-4-amine can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with ammonia or an amine. The reaction typically requires a solvent such as ethanol or dimethylformamide and is carried out under reflux conditions .

Another method involves the reduction of 5-chloro-4-nitroquinoline using a reducing agent such as iron powder or tin(II) chloride in the presence of hydrochloric acid. This reduction process converts the nitro group to an amino group, yielding this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and efficiency in industrial settings .

化学反应分析

Types of Reactions

5-Chloroquinolin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The amino group at the 4th position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which have different chemical and biological properties.

Reduction Reactions: Reduction of this compound can yield different amine derivatives depending on the reducing agent used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, quinoline N-oxides, and reduced amine derivatives. These products have diverse applications in medicinal chemistry and material science .

科学研究应用

Antimalarial Activity

5-Chloroquinolin-4-amine and its derivatives have been extensively studied for their antimalarial properties. The quinoline structure is crucial as it relates to the mechanism of action against Plasmodium falciparum, the malaria-causing parasite.

Case Study: Antimalarial Efficacy

A study evaluated various 4-aminoquinoline derivatives for their antimalarial activity. Among these, compounds derived from this compound showed promising results with low half-maximal inhibitory concentration (IC50) values, indicating high potency against resistant strains of P. falciparum .

| Compound | IC50 Value (nM) | Activity Against CQ-resistant Strain |

|---|---|---|

| This compound | 17.3 | Effective |

| Derivative A | 5.6 | Highly Effective |

| Derivative B | 382 | Less Effective |

Anticancer Research

In addition to its antimalarial effects, this compound has been investigated for its potential as an anticancer agent. Research has shown that modifications to the quinoline structure can enhance cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

A series of N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amine derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines. The results indicated that specific substitutions on the quinoline ring significantly increased the anticancer activity .

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound X | HeLa | 0.3 |

| Compound Y | MCF7 | 0.5 |

| Compound Z | A549 | 0.8 |

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored, with studies indicating effectiveness against various bacterial strains.

Case Study: Antibacterial Activity

Research demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted that certain functional groups enhanced the antimicrobial efficacy .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Synthesis and Modification

The synthesis of this compound is often achieved through various chemical routes, allowing for the introduction of different substituents that can modify its biological activity.

Synthetic Approaches

Recent advancements in synthetic methodologies have facilitated the rapid development of new derivatives with improved pharmacological profiles. Microwave-assisted synthesis and other innovative techniques have been employed to streamline the production process .

作用机制

The mechanism of action of 5-Chloroquinolin-4-amine involves its interaction with various molecular targets. In the context of antimicrobial activity, the compound inhibits DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial death . In cancer research, quinoline derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation and apoptosis .

相似化合物的比较

Similar Compounds

4-Aminoquinoline: Known for its antimalarial activity, particularly in the treatment of chloroquine-resistant strains of Plasmodium falciparum.

7-Chloro-4-aminoquinoline: Exhibits antitubercular activity and is used in the development of new antitubercular agents.

2-Chloroquinoline: Used in the synthesis of various pharmaceutical agents and exhibits antimicrobial properties.

Uniqueness of 5-Chloroquinolin-4-amine

This compound is unique due to the presence of both a chlorine atom and an amino group on the quinoline ring. This combination imparts distinct chemical and biological properties, making it a versatile compound in medicinal chemistry and other scientific research fields .

生物活性

5-Chloroquinolin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the context of antimalarial and antimicrobial properties. This article synthesizes current research findings, case studies, and biological evaluations to provide a comprehensive overview of the compound's activity.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of the chlorine atom at the 5-position and an amino group at the 4-position plays a crucial role in its biological activity.

Antimalarial Activity

Mechanism of Action:

The primary mechanism through which this compound exerts its antimalarial effects is by inhibiting hemozoin formation, a process vital for the survival of Plasmodium falciparum, the parasite responsible for malaria. This inhibition leads to the accumulation of toxic heme within the parasite, ultimately resulting in its death .

In Vitro Studies:

Recent studies have demonstrated that derivatives of this compound exhibit potent antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum. For instance, certain synthesized analogs showed IC50 values ranging from 2.4 μM to 45.5 nM against resistant strains .

| Compound | IC50 (μM) | Strain Type |

|---|---|---|

| This compound | 2.4 | CQ-sensitive (3D7) |

| This compound | 3.5 | CQ-resistant (RKL-9) |

| Other derivatives | 13.2 - 45.5 | CQ-resistant (K1) |

Antimicrobial Activity

Beyond its antimalarial properties, this compound has also shown promising antimicrobial activity. Research indicates that certain derivatives possess inhibitory effects against various bacterial strains, including Staphylococcus aureus. These compounds demonstrated moderate to good inhibition zones in antibacterial screening tests .

Cytotoxicity Studies

While evaluating the therapeutic potential of this compound, it is crucial to assess its cytotoxicity towards mammalian cells. In vitro studies involving VERO cell lines revealed that many derivatives exhibit low cytotoxicity, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

Several case studies have explored the structure-activity relationship (SAR) of quinoline derivatives, focusing on modifications that enhance their biological efficacy:

- Modification Effects : Substituting different groups at the amino position significantly influences both antimalarial and antimicrobial activities. For instance, introducing bulky groups has been shown to improve interaction with target sites within the parasite .

- Hybrid Compounds : The synthesis of hybrid compounds combining quinoline structures with other pharmacophores has yielded promising results in enhancing biological activity against resistant strains .

属性

IUPAC Name |

5-chloroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZNHGOMVIJEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696191 | |

| Record name | 5-Chloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92385-37-0 | |

| Record name | 5-Chloro-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92385-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。